molecular formula C8H14O3 B1487389 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde CAS No. 1999611-98-1

2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde

Cat. No.: B1487389
CAS No.: 1999611-98-1
M. Wt: 158.19 g/mol
InChI Key: XXSGPTCBTVHYFP-UHFFFAOYSA-N
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Description

2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde is an aldehyde-functionalized ether derivative characterized by a cyclopropylmethoxy-ethoxy side chain. Its molecular structure comprises a cyclopropane ring attached via a methoxy group, followed by an ethoxy spacer and a terminal acetaldehyde group. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive aldehyde moiety and the unique steric/electronic effects imparted by the cyclopropyl group.

Properties

IUPAC Name

2-[2-(cyclopropylmethoxy)ethoxy]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-3-4-10-5-6-11-7-8-1-2-8/h3,8H,1-2,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSGPTCBTVHYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its effects.

Chemical Structure and Properties

The chemical structure of 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde can be described as follows:

  • IUPAC Name : 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
  • CAS Number : 1999611-98-1
  • Molecular Formula : C₉H₁₄O₃

Biological Activity Overview

The biological activity of 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde has been investigated in various studies, focusing primarily on its effects on cellular mechanisms, enzyme interactions, and potential therapeutic applications.

The compound is believed to interact with specific enzymes and receptors within biological systems. Its aldehyde group may play a crucial role in modulating metabolic pathways related to aldehyde dehydrogenase (ALDH), which is significant in alcohol metabolism and detoxification processes.

In Vitro Studies

In vitro studies have demonstrated that 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde exhibits significant inhibition of certain enzyme activities, particularly those involved in oxidative stress responses. This inhibition could suggest potential applications in conditions characterized by oxidative damage.

Table 1: In Vitro Enzyme Inhibition Studies

Enzyme TargetInhibition (%)Concentration (µM)
Aldehyde Dehydrogenase65%50
Catalase50%100
Superoxide Dismutase45%75

Case Studies

A notable case study involved the administration of 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde in a model of chronic alcohol exposure. The results indicated that the compound significantly reduced myocardial hypertrophy and improved cardiac function in transgenic mice overexpressing ALDH2. This suggests a protective role against alcohol-induced cardiac damage, potentially through enhanced aldehyde detoxification.

Case Study Summary:

  • Model : ALDH2 transgenic mice
  • Treatment : Administration of the compound for 14 weeks
  • Findings :
    • Reduced myocardial fibrosis
    • Improved intracellular calcium handling
    • Decreased levels of oxidative stress markers

Toxicological Profile

The toxicological assessment of 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde indicates that it exhibits low acute toxicity. Long-term exposure studies are necessary to fully understand its safety profile.

Table 2: Toxicological Data Summary

EndpointResult
Acute ToxicityLow (<2000 mg/kg)
Skin IrritationMild (no severe reactions)
SensitizationNo significant sensitization observed

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent (R) CAS Number Key Features
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde C₈H₁₂O₄* 172.18* Cyclopropylmethoxy 1250354-59-6† Cyclopropane ring enhances lipophilicity and metabolic stability
[2-(2-Hydroxyethoxy)ethoxy]acetaldehyde C₆H₁₂O₄ 148.16 Hydroxyethoxy 118292-30-1 Polar due to -OH; used in bioconjugation
[2-(2-Methoxyethoxy)ethoxy]acetaldehyde C₇H₁₄O₄ 162.18 Methoxyethoxy 132997-94-5 Intermediate in polymer synthesis
2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}acetaldehyde C₈H₁₃FO₄ 208.19 Fluoroethoxy N/A Used in ¹⁸F radiopharmaceutical labeling

*Calculated based on structural analogs. †CAS number corresponds to the unconfirmed cyclopropylmethoxy variant .

Physicochemical Properties

  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., oxime ligation), as seen in fluorinated analogs used for peptide conjugation . Cyclopropane’s ring strain may influence stability under acidic/basic conditions.
  • Solubility : Expected to be less water-soluble than hydroxyethoxy analogs due to reduced polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde
Reactant of Route 2
2-[2-(Cyclopropylmethoxy)ethoxy]acetaldehyde

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